molecular formula C17H18ClN3 B10790552 3'-(3-Aminophenyl)epibatidine

3'-(3-Aminophenyl)epibatidine

Cat. No.: B10790552
M. Wt: 299.8 g/mol
InChI Key: SFKZKENSOFNBAT-SQWLQELKSA-N
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Preparation Methods

The synthesis of 3’-(3-Aminophenyl)epibatidine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps :

    Formation of the 3-aminophenyl intermediate: This involves the nitration of a phenyl ring followed by reduction to form the amino group.

    Coupling with the epibatidine core: The 3-aminophenyl intermediate is then coupled with the epibatidine core structure through a series of reactions, including halogenation and nucleophilic substitution.

    Final purification: The final product is purified using chromatographic techniques to obtain high purity 3’-(3-Aminophenyl)epibatidine.

Chemical Reactions Analysis

3’-(3-Aminophenyl)epibatidine undergoes various chemical reactions, including :

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include nitro and halogenated derivatives of 3’-(3-Aminophenyl)epibatidine.

Scientific Research Applications

3’-(3-Aminophenyl)epibatidine has several scientific research applications :

    Neuropharmacology: It is used to study the binding and activity of nicotinic acetylcholine receptors, particularly the α4β2 subtype.

    Pain Management: Due to its high affinity for nAChRs, it has been explored as a potential analgesic agent.

    Drug Development:

Comparison with Similar Compounds

3’-(3-Aminophenyl)epibatidine is compared with other epibatidine analogues, such as :

  • 3’-(3-Fluorophenyl)epibatidine
  • 3’-(3-Chlorophenyl)epibatidine
  • 3’-(3-Methoxyphenyl)epibatidine

These analogues share a similar core structure but differ in their substituents on the phenyl ring. The 3’-(3-Aminophenyl) variant is unique due to its amino group, which influences its binding affinity and pharmacological profile. It has been found to be a more potent functional agonist and antagonist compared to some other analogues, making it a valuable compound for research .

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

3-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]aniline

InChI

InChI=1S/C17H18ClN3/c18-17-15(10-2-1-3-12(19)6-10)7-11(9-20-17)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8,19H2/t13-,14+,16+/m0/s1

InChI Key

SFKZKENSOFNBAT-SQWLQELKSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)N

Canonical SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)N

Origin of Product

United States

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